
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is a compound that features a cyclobutene ring substituted with a hydroxy group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 48 hours. The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system, yielding the target compound as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione: Similar structure but with additional hydroxymethyl groups.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidinyl group but with a benzonitrile core.
Uniqueness
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is unique due to its combination of a cyclobutene ring with both a hydroxy and a pyrrolidinyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-hydroxy-3-pyrrolidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c10-7-5-6(8(7)11)9-3-1-2-4-9/h5,8,11H,1-4H2 |
Clé InChI |
JBBOWEYIEYVJMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=O)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
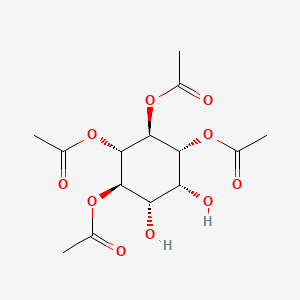
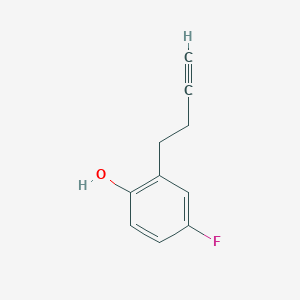
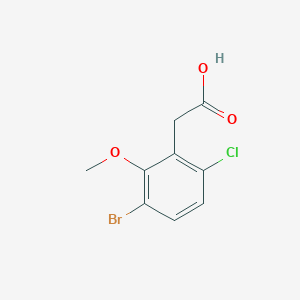

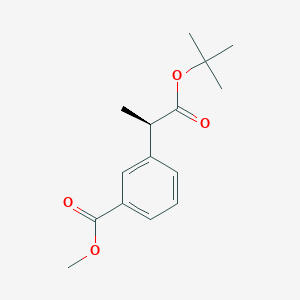
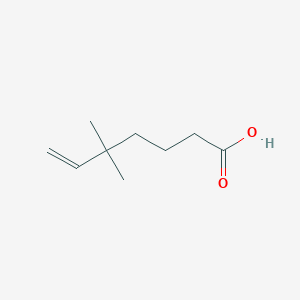
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)

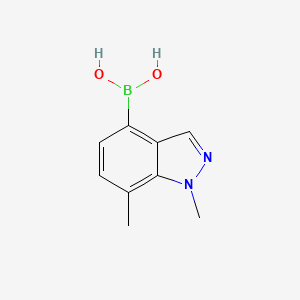

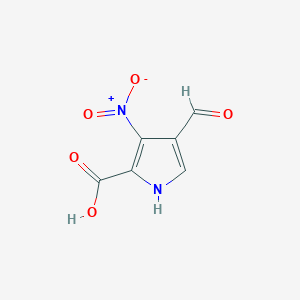
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
